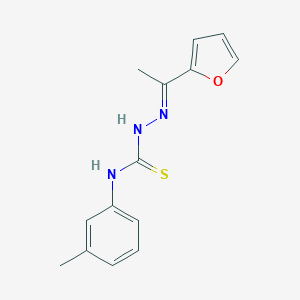
4-methoxy-1-naphthaldehyde N-(3-methylphenyl)thiosemicarbazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methoxy-1-naphthaldehyde N-(3-methylphenyl)thiosemicarbazone is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a naphthalene ring substituted with a methoxy group and a hydrazinecarbothioamide moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-1-naphthaldehyde N-(3-methylphenyl)thiosemicarbazone typically involves the condensation of 4-methoxynaphthaldehyde with N-(3-methylphenyl)hydrazinecarbothioamide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
4-methoxy-1-naphthaldehyde N-(3-methylphenyl)thiosemicarbazone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The hydrazinecarbothioamide moiety can be reduced to form hydrazine derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-methoxynaphthaldehyde, while reduction of the hydrazinecarbothioamide moiety can produce hydrazine derivatives.
科学的研究の応用
Chemistry: It can be used as a precursor for the synthesis of more complex organic molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Its potential therapeutic properties could be explored for the treatment of various diseases.
Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 4-methoxy-1-naphthaldehyde N-(3-methylphenyl)thiosemicarbazone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved would depend on the specific biological context and require further investigation.
類似化合物との比較
Similar Compounds
4-Methoxyphenethylamine: This compound shares the methoxy group and aromatic structure but differs in its overall framework and functional groups.
4-Methoxyphenylacetonitrile: Similar in having a methoxy-substituted aromatic ring but with different functional groups.
Uniqueness
4-methoxy-1-naphthaldehyde N-(3-methylphenyl)thiosemicarbazone is unique due to its combination of a naphthalene ring, methoxy group, and hydrazinecarbothioamide moiety. This unique structure imparts specific chemical properties and reactivity, distinguishing it from other similar compounds.
特性
分子式 |
C20H19N3OS |
|---|---|
分子量 |
349.5 g/mol |
IUPAC名 |
1-[(E)-(4-methoxynaphthalen-1-yl)methylideneamino]-3-(3-methylphenyl)thiourea |
InChI |
InChI=1S/C20H19N3OS/c1-14-6-5-7-16(12-14)22-20(25)23-21-13-15-10-11-19(24-2)18-9-4-3-8-17(15)18/h3-13H,1-2H3,(H2,22,23,25)/b21-13+ |
InChIキー |
ZPLCNQGLSHUUHJ-FYJGNVAPSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=S)NN=CC2=CC=C(C3=CC=CC=C23)OC |
異性体SMILES |
CC1=CC(=CC=C1)NC(=S)N/N=C/C2=CC=C(C3=CC=CC=C23)OC |
正規SMILES |
CC1=CC(=CC=C1)NC(=S)NN=CC2=CC=C(C3=CC=CC=C23)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-methylphenyl)-3-[1-(4-oxocyclohexa-2,5-dien-1-ylidene)ethylamino]thiourea](/img/structure/B323862.png)



![1-[[(Z)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-phenylurea](/img/structure/B323873.png)
![Ethyl 4-({[(phenoxyacetyl)amino]carbothioyl}amino)benzoate](/img/structure/B323874.png)
![Ethyl 3-[(aminocarbothioyl)hydrazono]-2-methylbutanoate](/img/structure/B323876.png)



![(4E)-4-[(2,5-dimethylphenyl)hydrazinylidene]-5-oxo-3-phenylpyrazole-1-carbothioamide](/img/structure/B323883.png)
![(4E)-5-oxo-3-phenyl-4-[[2-(trifluoromethyl)phenyl]hydrazinylidene]pyrazole-1-carbothioamide](/img/structure/B323885.png)
![(4E)-4-[(3,4-dichlorophenyl)hydrazinylidene]-5-oxo-3-phenylpyrazole-1-carbothioamide](/img/structure/B323886.png)
![(4E)-4-[(3,4-dichlorophenyl)hydrazinylidene]-3-(4-nitrophenyl)-5-oxopyrazole-1-carbothioamide](/img/structure/B323887.png)
